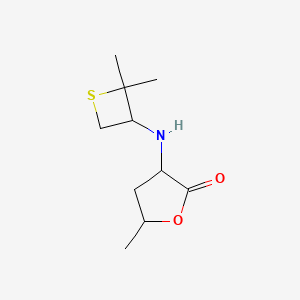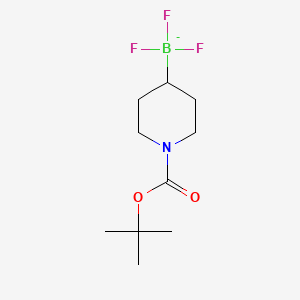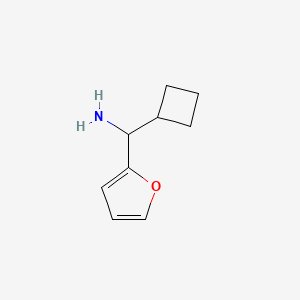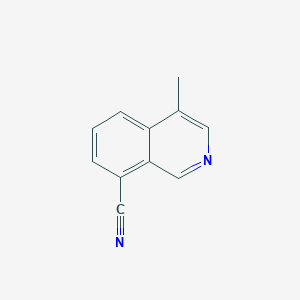![molecular formula C7H11N3O B12946889 2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)
2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine is a heterocyclic compound that features a pyrazole ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with oxiranes or epoxides, followed by cyclization to form the desired pyrazolo[5,1-b][1,3]oxazin structure . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-methanol: This compound has a similar structure but with a different functional group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrazole ring fused to a different ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a more complex fused ring system.
Uniqueness
2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine is unique due to its specific ring structure and the presence of both nitrogen and oxygen heteroatoms. This gives it distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine |
InChI |
InChI=1S/C7H11N3O/c1-5-6(8)7-10(9-5)3-2-4-11-7/h2-4,8H2,1H3 |
InChI Key |
BDIVZWYTQHRCKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCCOC2=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12946809.png)




![5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12946838.png)
![4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-](/img/structure/B12946842.png)
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946844.png)



![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)

![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B12946883.png)
